1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine
Description
Properties
CAS No. |
62635-86-3 |
|---|---|
Molecular Formula |
C18H23N3O7 |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[(2S)-3-hydroxy-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H23N3O7/c22-10-13(16(25)19-9-15(23)24)20-17(26)14-7-4-8-21(14)18(27)28-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,22H,4,7-11H2,(H,19,25)(H,20,26)(H,23,24)/t13-,14-/m0/s1 |
InChI Key |
AEAFLKGPJIQJGT-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and C-Terminal Attachment
Solid-phase synthesis begins with immobilization of the C-terminal glycine residue onto a resin. Wang or 2-chlorotrityl chloride resins are preferred due to their compatibility with acid-labile linkers. Glycine is typically loaded onto the resin using a 3:1 molar ratio of amino acid to resin capacity, activated via diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The loading efficiency, monitored by Kaiser testing, exceeds 95% under optimized flow rates of 2 mL/min.
Sequential Amino Acid Coupling
L-Serine Incorporation
After deprotection of glycine’s α-amino group using 20% piperidine in dimethylformamide (DMF), L-serine tert-butyl ether (Ser-OtBu) is coupled using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and N,N-diisopropylethylamine (DIEA) in a 4:1 DMF/DCM mixture. Coupling times are reduced to 30 minutes at 50°C in flow-based systems, achieving >99% efficiency. The tert-butyl group protects serine’s hydroxyl side chain during subsequent reactions.
L-Proline Activation
L-Proline, protected at the N-terminus with a benzyloxycarbonyl (Cbz) group, is preactivated using HOBt and DIC in DMF. The coupling to serine proceeds at 25°C for 60 minutes, with real-time monitoring via UV absorption at 220 nm confirming completion. The Cbz group remains stable under these conditions, preventing undesired deprotection.
Deprotection and Cleavage
Final cleavage from the resin employs trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2 hours, simultaneously removing the tert-butyl group from serine and releasing the peptide into solution. The Cbz group remains intact due to its stability under acidic conditions. Crude yields average 85–90%, with purities of 70–75% prior to chromatography.
Solution-Phase Synthesis
Stepwise Protection and Coupling
In solution-phase synthesis, glycine’s carboxyl group is first protected as a methyl ester. L-Serine’s hydroxyl and amine groups are protected with tert-butyl and fluorenylmethyloxycarbonyl (Fmoc) groups, respectively. Coupling to glycine methyl ester uses ethyl cyano(hydroxyimino)acetate (Oxyma) and DIC in tetrahydrofuran (THF), achieving 88% yield after 4 hours.
Segment Condensation Approach
The dipeptide Ser-Gly is subsequently coupled to Cbz-protected proline using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIEA in DMF. This method avoids racemization, with enantiomeric excess >98% confirmed by chiral HPLC. Global deprotection of the methyl ester and tert-butyl groups is performed using TFA, yielding the final product in 75% overall yield.
Optimization of Synthesis Parameters
Coupling Reagents and Conditions
Comparative studies of coupling reagents reveal that HBTU/HOBt/DIEA systems achieve higher efficiency (98%) than carbodiimide-based methods (85–90%) for proline incorporation. Elevated temperatures (50°C) reduce coupling times by 40% without compromising purity.
| Coupling Reagent | Efficiency (%) | Racemization Risk | Reference |
|---|---|---|---|
| HBTU/HOBt/DIEA | 98 | Low | |
| DIC/Oxyma | 92 | Moderate | |
| PyBOP/DIEA | 95 | Low |
Analytical Characterization
HPLC Purity Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine at 12.3 minutes, with >98% purity post-purification.
Comparative Analysis of Methodologies
SPPS offers superior scalability and automation potential, particularly in flow-based systems where cycle times are reduced to 8 minutes per residue. Solution-phase synthesis, while less efficient, provides flexibility for large-scale production of protected intermediates.
Challenges and Troubleshooting
Incomplete Deprotection
Residual tert-butyl groups on serine occur if cleavage times are insufficient. Extended TFA treatment (3 hours) or addition of scavengers (e.g., thioanisole) mitigates this issue.
Epimerization at Serine
Racemization during serine coupling is minimized using Oxyma/DIC systems, which maintain chiral integrity better than carbodiimides.
Chemical Reactions Analysis
Hydrolysis Reactions
This compound undergoes hydrolysis at peptide bonds or protective groups under specific conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl (6M), 110°C, 24 hrs | Cleavage of peptide bonds, yielding free amino acids (proline, serine, glycine) |
| Basic hydrolysis | NaOH (1M), 80°C, 12 hrs | Selective cleavage of ester linkages (e.g., benzyloxycarbonyl group removal) |
Hydrolysis kinetics depend on steric hindrance from the proline ring and the stability of the Cbz group under acidic/basic environments.
Deprotection Reactions
The benzyloxycarbonyl group is selectively removed to expose the amine for further synthesis:
| Method | Reagents | Efficiency |
|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, methanol | >95% yield (confirmed via HPLC) |
| Acidolysis | HBr in acetic acid | Mild conditions preserve serine hydroxyl |
Deprotection is critical for elongating peptide chains or modifying the backbone in drug development.
Functional Group Reactivity
Key reactive sites include:
-
Serine hydroxyl : Phosphorylation or glycosylation via esterification.
-
C-terminal glycine : Coupling with other amino acids using carbodiimides (e.g., EDC/NHS).
Stability and Degradation
Degradation pathways under varying conditions:
| Condition | Observation |
|---|---|
| High humidity | Hydrolysis of serine-glycine bond accelerates |
| Oxidative environments | Cbz group destabilizes, forming benzaldehyde derivatives |
Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₂₃N₃O₇ | |
| Molecular weight | 393.4 g/mol | |
| Purity (HPLC) | ≥98% | |
| InChI key | DHTSUHYTYUXMOL-JTQLQIEISA-N |
This compound’s reactivity is foundational for developing peptide-based therapeutics, with ongoing research optimizing its stability and functional versatility .
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine is a synthetic tripeptide derivative belonging to the class of amino acids and derivatives. It incorporates a benzyloxycarbonyl protecting group, which is used in organic synthesis to enhance the stability and reactivity of amino acids during chemical reactions.
Chemical Properties and Reactivity
The chemical reactivity of this compound primarily involves its peptide bonds and functional groups. The benzyloxycarbonyl group can be removed under acidic conditions, which allows for the release of the free amine functionalities of proline and serine. This deprotection step is crucial in peptide synthesis, where subsequent coupling reactions can occur to form larger peptides or proteins. The presence of hydroxyl groups in the serine component allows for further derivatization through esterification or phosphorylation reactions, which can modify the compound's properties, enhancing its biological activity or solubility in various solvents.
Potential Applications
While specific pharmacological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. Peptides that contain proline and serine residues are known to play roles in various biological processes, including enzyme regulation and cellular signaling pathways.
Interaction Studies: Interaction studies involving this compound focus on its binding affinity and specificity towards various enzymes and receptors. Given its structural characteristics, it may interact with proteases or other enzymes involved in metabolic pathways. Such studies are crucial for understanding its potential therapeutic roles and mechanisms of action.
In Vitro Assays: In vitro assays can be designed to assess how this compound affects enzyme kinetics or cellular responses in models that mimic disease states involving proteolytic dysregulation. The compound may also demonstrate activity as an inhibitor or modulator of proteolytic enzymes, given its structural similarity to substrates recognized by such enzymes. This potential has implications for therapeutic applications, particularly in diseases characterized by dysregulated proteolysis.
Structural Similarity
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Benzyloxycarbonyl-L-proline | Contains proline with a benzyloxycarbonyl group | Commonly used as a protecting group |
| L-serylglycine | A simpler structure without protective groups | Directly involved in protein synthesis |
| 1-Boc-L-prolyl-L-serine | Similar structure with a tert-butyloxycarbonyl group | More sterically hindered than benzyloxycarbonyl |
| N-Acetyl-L-serine | Acetate instead of benzyloxycarbonyl | Provides different solubility and reactivity |
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino terminus, allowing the peptide to interact with its target without degradation. The peptide sequence can mimic natural substrates or inhibitors, modulating biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds and Structural Variations
The following compounds share the benzyloxycarbonyl protecting group but differ in amino acid composition and chain length:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine | 62635-86-3 | C₁₈H₂₃N₃O₇ | 393.4 | Hydroxyl group (Ser), rigid Pro, flexible Gly |
| Z-Phe-Gly-Gly-OH | 37700-64-4 | C₂₁H₂₃N₃O₆ | 413.42 | Hydrophobic Phe residue, no hydroxyl group |
| Z-Gly-Pro-Leu-Ala | 68385-17-1 | C₂₄H₃₄N₄O₇ | 490.55 | Extended chain (tetrapeptide), hydrophobic Leu and Ala residues |
| N-[(Benzyloxy)carbonyl]-L-alanyl-N-cyclopentylglycine | 147635-30-1 | C₁₈H₂₄N₂O₅ | 348.40 | Cyclopentyl-modified Gly, steric hindrance |
Property Analysis
Solubility and Hydrophobicity
- The target compound’s serine residue increases hydrophilicity compared to Z-Phe-Gly-Gly-OH, which contains a hydrophobic phenylalanine side chain .
- Z-Gly-Pro-Leu-Ala (MW 490.55) has reduced solubility in aqueous media due to its longer chain and hydrophobic leucine/alanine residues .
Conformational Stability
- N-[(Benzyloxy)carbonyl]-L-alanyl-N-cyclopentylglycine introduces a cyclopentyl group, which may sterically hinder substrate-receptor interactions .
Functional Implications
Limitations and Data Gaps
- Empirical solubility data for the target compound are sparse, necessitating extrapolation from structural analogs.
Biological Activity
1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine is a synthetic dipeptide that has garnered attention due to its potential biological activities. This compound belongs to a class of amino acid derivatives that play significant roles in various biochemical pathways, particularly in neurobiology and immune response modulation.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 273.28 g/mol
- CAS Number : 2566-19-0
The compound features a benzyloxycarbonyl group that enhances its stability and bioavailability, making it suitable for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with prolyl endopeptidase (PEP), an enzyme involved in the metabolism of neuroactive peptides. Inhibition of PEP can lead to increased levels of neuropeptides, which are crucial for cognitive functions and may have implications for treating neurodegenerative disorders.
Neuroprotective Effects
Research indicates that compounds like this compound can inhibit PEP, thereby enhancing the availability of neuropeptides such as substance P and alpha-melanocyte-stimulating hormone (α-MSH). These neuropeptides are associated with memory and learning processes. For instance, studies have shown that PEP inhibitors can restore memory function in models of cognitive impairment .
Antimicrobial Properties
Proline-rich peptides, including derivatives like this compound, exhibit antimicrobial activity against various pathogens. The incorporation of proline into peptide sequences enhances their ability to disrupt bacterial membranes, making them effective against antibiotic-resistant strains .
Study on Neuroprotective Action
A study conducted by Bellemère et al. (2003) explored the effects of a similar PEP inhibitor on the degradation of neuropeptides in rat brains. The findings suggested that inhibition of PEP resulted in significant increases in the levels of substance P and α-MSH, which correlated with improved cognitive performance in memory tasks .
Antimicrobial Activity Assessment
Li et al. (2014) demonstrated that proline-rich antimicrobial peptides showed enhanced activity against Gram-negative bacteria compared to their proline-free counterparts. The structural properties conferred by proline were linked to increased membrane destabilization capabilities, suggesting potential applications for this compound as a therapeutic agent against resistant bacterial strains .
Comparative Analysis of Related Compounds
Q & A
What are the recommended synthetic strategies for synthesizing 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine to ensure high purity and yield?
Answer:
Solid-phase peptide synthesis (SPPS) using the Fmoc/t-Bu strategy is optimal. The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃). Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) ensures purification. Yield optimization requires strict control of coupling reagents (e.g., HBTU/HOBt) and monitoring via ninhydrin or Kaiser tests for unreacted amines .
How should researchers handle and store this compound to maintain stability?
Answer:
Store lyophilized peptide at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMF or DMSO, aliquot to minimize freeze-thaw cycles, and avoid prolonged exposure to moisture. The Cbz group’s benzyl ester moiety is sensitive to hydrogenolysis, so catalytic hydrogenation (Pd/C) must be performed in controlled environments for deprotection .
What analytical techniques are most effective for confirming the structural integrity of this compound?
Answer:
High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm). NMR (¹H, ¹³C, and 2D COSY/HSQC) resolves stereochemistry and proline ring puckering. Circular dichroism (CD) spectroscopy assesses secondary structure, particularly proline-induced polyproline II helices. Analytical HPLC (>95% purity) with UV detection (214 nm) verifies homogeneity .
How does the presence of the Cbz group influence the peptide’s stability under radical-generating conditions?
Answer:
The Cbz group’s aromatic ring stabilizes radical intermediates through π-electron interactions, as observed in gas-phase studies of prolyl-glycyl-glycine radical cations. Radicals preferentially localize at proline residues due to their cyclic structure, which restricts conformational mobility. Stability assays under UV/ozone exposure or Fenton reaction conditions (Fe²⁺/H₂O₂) are recommended for empirical validation .
What computational methods can predict the conformational dynamics of this compound in solution?
Answer:
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields, parameterized for proline’s ring puckering and serine’s hydroxyl interactions, provide insights. Solvent models (TIP3P water) improve accuracy. Validate simulations with NMR-derived NOE restraints and J-coupling constants. DFT calculations (B3LYP/6-31G*) predict electronic properties of the Cbz group .
What are common challenges in the purification of Cbz-protected peptides, and how can they be addressed?
Answer:
The hydrophobic Cbz group increases peptide retention on reverse-phase columns, requiring steep acetonitrile gradients (20–60% over 30 min). Co-elution of diastereomers (e.g., from proline epimerization) is mitigated by low-temperature HPLC. For scale-up, flash chromatography with silica gel (ethyl acetate/hexane) pre-purifies crude peptides .
How do variations in solvent systems affect the coupling efficiency during the synthesis of this compound?
Answer:
Polar aprotic solvents (DMF, NMP) enhance coupling efficiency by solubilizing protected amino acids. Additives like HOBt reduce racemization during serine incorporation. Prolonged exposure to DCM during resin swelling reduces steric hindrance. Solvent-free microwave-assisted synthesis improves reaction rates but requires empirical optimization .
What experimental designs are recommended to resolve contradictory data on the peptide’s biological activity in enzymatic assays?
Answer:
Use orthogonal assays (e.g., fluorescence quenching, SPR, and MALDI-TOF) to confirm enzyme binding. Control for Cbz group interference by comparing activity before/after deprotection. Statistical validation (e.g., triplicate repeats, ANOVA) and negative controls (scrambled sequences) isolate specific interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
